cis-Dichlorobis(3,5-dimethylpyridine)platinum
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Overview
Description
cis-Dichlorobis(3,5-dimethylpyridine)platinum: is a coordination complex of platinumThe molecular formula of this compound is C14H18Cl2N2Pt .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(3,5-dimethylpyridine)platinum typically involves the reaction of platinum(II) chloride with 3,5-dimethylpyridine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as ethanol or acetone .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: cis-Dichlorobis(3,5-dimethylpyridine)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as phosphines or amines.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering its oxidation state and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Major Products Formed:
Substitution Reactions: Products include various platinum complexes with different ligands, such as cis-Dichlorobis(triphenylphosphine)platinum.
Oxidation and Reduction Reactions: Products depend on the specific reagents and conditions used, resulting in different platinum oxidation states.
Scientific Research Applications
cis-Dichlorobis(3,5-dimethylpyridine)platinum has several scientific research applications:
Mechanism of Action
The mechanism of action of cis-Dichlorobis(3,5-dimethylpyridine)platinum involves its interaction with cellular components, particularly DNA. The platinum center forms covalent bonds with the nitrogen atoms of the DNA bases, leading to the formation of DNA cross-links. These cross-links inhibit DNA replication and transcription, ultimately resulting in cell death . The compound’s ability to form such cross-links makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
cis-Dichlorobis(pyridine)platinum(II): Similar structure but with pyridine instead of 3,5-dimethylpyridine.
cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands instead of 3,5-dimethylpyridine.
cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands instead of 3,5-dimethylpyridine.
Uniqueness: The methyl groups on the pyridine rings can affect the electronic properties of the platinum center, making it distinct from other similar compounds .
Properties
CAS No. |
91602-67-4 |
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Molecular Formula |
C14H18Cl2N2Pt |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
dichloroplatinum;3,5-dimethylpyridine |
InChI |
InChI=1S/2C7H9N.2ClH.Pt/c2*1-6-3-7(2)5-8-4-6;;;/h2*3-5H,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
UHMAWGWYPVTXFT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=CN=C1)C.CC1=CC(=CN=C1)C.Cl[Pt]Cl |
Origin of Product |
United States |
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